4-tert-Butoxymethylphenylboronic acid
Overview
Description
4-tert-Butoxymethylphenylboronic acid is a boronic acid derivative that is of interest in organic synthesis and catalysis. While the provided papers do not directly discuss 4-tert-butoxymethylphenylboronic acid, they do provide insights into the properties and reactivity of related boronic acid compounds, which can be extrapolated to understand the behavior of 4-tert-butoxymethylphenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of Grignard reagents and borate esters. For example, 4-tert-butylphenylboronic acid was synthesized using trimethyl borate and a Grignard reagent prepared from 1-bromo-4-tert-butylbenzene and magnesium under nitrogen. An optimized process achieved a final yield of 69.5% . This method could potentially be adapted for the synthesis of 4-tert-butoxymethylphenylboronic acid by using an appropriate Grignard reagent with a tert-butoxymethyl substituent.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic substituents. For instance, the molecular structure of di-tert-butylphosphinic acid, a compound with similarities to boronic acids, was determined by X-ray crystallography, revealing a dimeric structure with strong hydrogen bonds . This suggests that 4-tert-butoxymethylphenylboronic acid may also form dimers or higher-order structures through intermolecular interactions.
Chemical Reactions Analysis
Boronic acids are known for their ability to participate in various chemical reactions, such as the catalytic dehydrative condensation between carboxylic acids and amines , and the rhodium-catalyzed enantioselective addition to unsaturated esters . These reactions highlight the versatility of boronic acids in organic synthesis, which would likely extend to 4-tert-butoxymethylphenylboronic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their substituents. For example, the presence of a tert-butyl group can affect the solubility, melting point, and stability of the compound . The tert-butoxymethyl group in 4-tert-butoxymethylphenylboronic acid would similarly impact its properties, potentially enhancing its solubility in organic solvents due to the increased steric bulk and electron-donating effects.
Scientific Research Applications
Environmental Impact Studies
4-tert-Butoxymethylphenylboronic acid and its derivatives have been studied for their environmental impacts. For instance, alkylphenol-polyethoxylates (APnEO) and their degradation products, including compounds like 4-tert-butylphenol, have been found in sewage and river water. These compounds have been identified as weakly estrogenic to fish, affecting the synthesis of vitellogenin in hepatocytes of rainbow trout (Jobling & Sumpter, 1993). Similarly, 4-tert-butylphenol's effect on Cyprinus carpio, a species in sewage fed fisheries, has been evaluated, showing alterations in enzymatic activity and tissue morphology (Barse et al., 2006).
Application in Fire Safety
In fire safety research, 4-tert-butylphenylboronic acid has been evaluated as a less harmful alternative for epoxy-based hydrocarbon intumescent coatings. This compound, compared to commonly used boron compounds like zinc borate and boric acid, offers environmental safety benefits while maintaining thermal insulation performance and char properties (Wang et al., 2021).
Catalytic Asymmetric Synthesis
In the field of organic chemistry, 4-tert-butoxymethylphenylboronic acid has been used in the catalytic asymmetric synthesis of certain compounds. A study demonstrated its use in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of 4-tert-butylphenylboronic acid itself. One study detailed an optimized process for its preparation, which involved a reaction between trimethyl borate and Grignard reagents (He Quan-guo, 2007).
Polymer Research
In polymer science, derivatives of 4-tert-butylphenylboronic acid have been utilized in the synthesis of polyamides. These polyamides, with flexible main-chain ether linkages and ortho-phenylene units, showed excellent solubility in various solvents and exhibited high thermal stability (Hsiao et al., 2000).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and reproductive toxicity . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBCXVELDRAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395330 | |
Record name | 4-tert-Butoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxymethylphenylboronic acid | |
CAS RN |
1024017-53-5 | |
Record name | 4-tert-Butoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butoxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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